

O-(4-Nitrophenyl)hydroxylamine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **O-(4-Nitrophenyl)hydroxylamine**

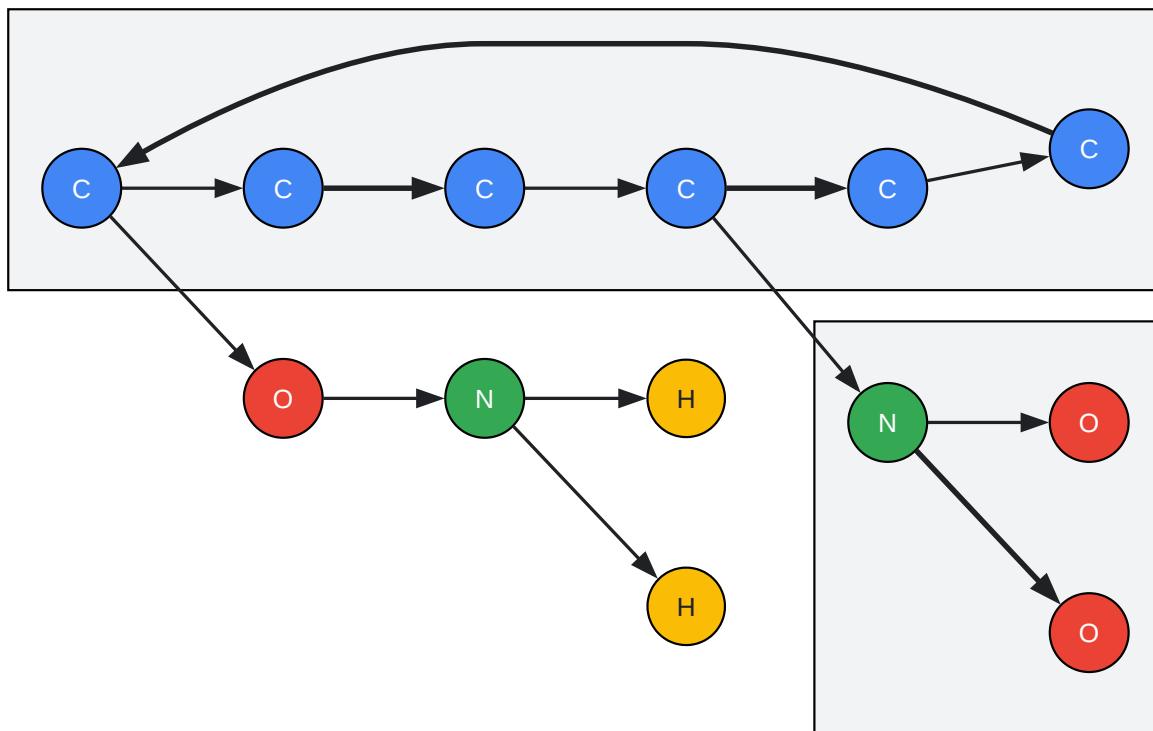
Cat. No.: **B1317035**

[Get Quote](#)

O-(4-Nitrophenyl)hydroxylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of **O-(4-Nitrophenyl)hydroxylamine**, a key reagent in organic synthesis. The information is tailored for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.


Core Molecular and Physical Properties

O-(4-Nitrophenyl)hydroxylamine is a nitroaromatic compound with the chemical formula $C_6H_6N_2O_3$.^{[1][2][3]} It presents as a white to pale yellow solid and is characterized by a melting point of 126-127°C.^[4] The compound's purity is typically high, often in the range of 98-99%.^[4] For optimal stability, it is recommended to store **O-(4-Nitrophenyl)hydroxylamine** at temperatures between 2°C and 8°C.^[5]

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1] [2] [3]
Molecular Weight	154.12 g/mol	[3] [5]
CAS Number	33543-55-4	[3] [4] [5]
Appearance	White to pale yellow solid	[4]
Melting Point	126-127°C	[4]
Purity	98-99%	[4]
Storage Temperature	2°C - 8°C	[5]
SMILES	C1=CC(=CC=C1--INVALID-LINK--[O-])ON	[3] [5]
InChIKey	OOHKBWPOLBTKMR-UHFFFAOYSA-N	[3]
IUPAC Name	O-(4-nitrophenyl)hydroxylamine	[3]

Molecular Structure

The molecular structure of **O-(4-Nitrophenyl)hydroxylamine** consists of a hydroxylamine group (-ONH₂) attached to a phenyl ring, which is substituted with a nitro group (-NO₂) at the para position.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **O-(4-Nitrophenyl)hydroxylamine**.

Experimental Protocols: Synthesis

Several synthetic routes for **O-(4-Nitrophenyl)hydroxylamine** and its derivatives have been reported. A common method involves the reduction of corresponding oximes. Another established procedure is the reaction of ethyl N-(4-nitrophenoxy)acetimidate with hydrochloric acid, followed by neutralization.^[4]

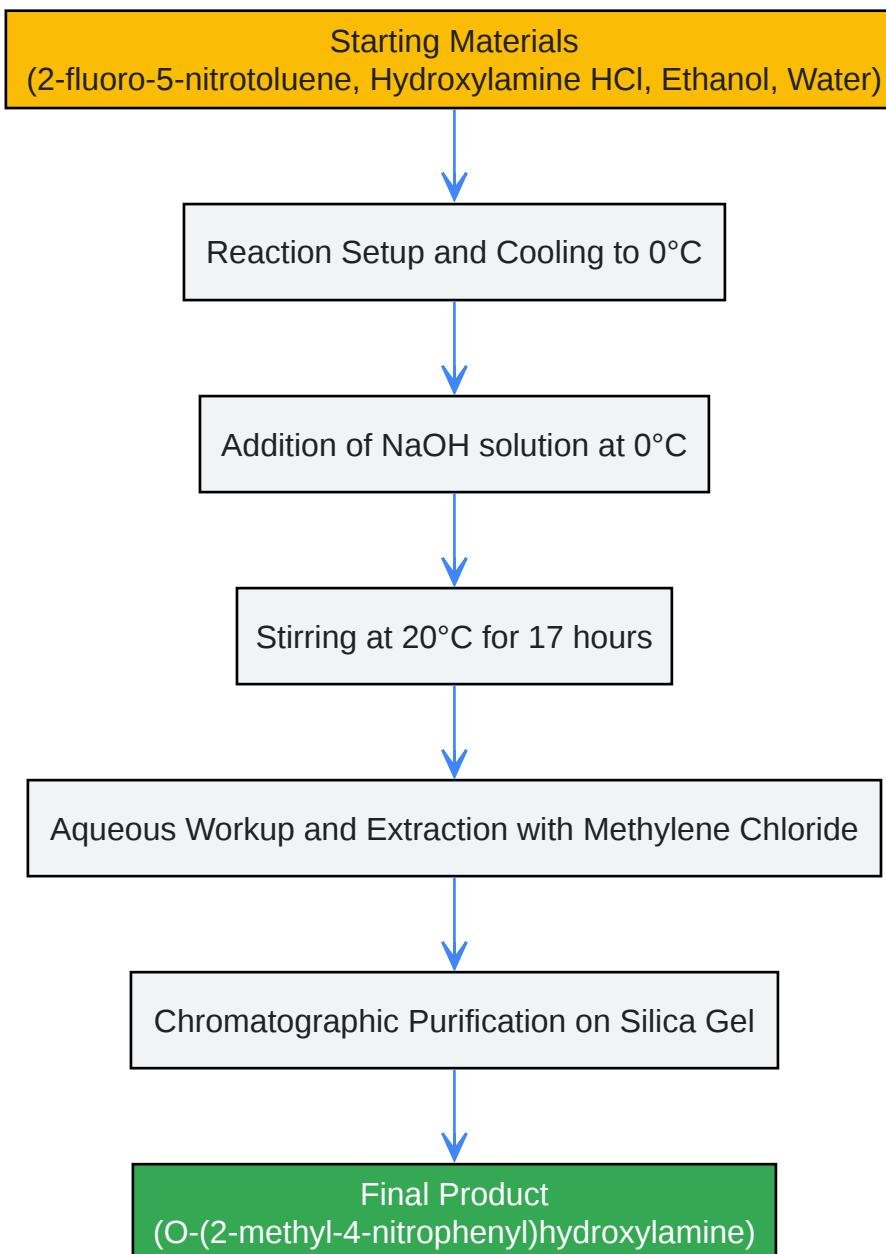
Below is a detailed experimental protocol for the synthesis of a closely related analog, **O-(2-methyl-4-nitrophenyl)hydroxylamine**, which illustrates a typical synthetic pathway for this class of compounds.

Synthesis of **O-(2-methyl-4-nitrophenyl)hydroxylamine**^[6]

This procedure details the synthesis of O-(2-methyl-4-nitrophenyl)hydroxylamine from 2-fluoro-5-nitrotoluene and hydroxylamine hydrochloride.

Materials:

- 2-fluoro-5-nitrotoluene
- Hydroxylamine hydrochloride
- Ethyl alcohol
- Water
- Sodium hydroxide solution (400 g/L)
- Methylene chloride
- Silica gel


Procedure:

- In a suitable reaction vessel, combine 8.35 g of 2-fluoro-5-nitrotoluene, 84 ml of ethyl alcohol, and 15.5 g of water.
- To this mixture, add hydroxylamine hydrochloride.
- Cool the reaction mixture to 0°C.
- Over a period of 15 minutes, add 22 ml of a 400 g/L sodium hydroxide solution to the mixture, ensuring the temperature is maintained at 0°C.
- Allow the temperature of the reaction mixture to rise to 20°C.
- Stir the mixture for 17 hours at 20°C.
- After the reaction is complete, pour the mixture into water.
- Extract the aqueous mixture with methylene chloride.

- Wash the organic phase with water.
- Dry the organic phase and then evaporate the solvent to dryness.
- Purify the resulting product by chromatography on silica gel using methylene chloride as the eluent.
- This process yields 1.1 g of O-(2-methyl-4-nitrophenyl)hydroxylamine, which has a melting point of 118°C.

Logical Workflow for Synthesis

The synthesis described above follows a logical progression from starting materials to the final purified product. This can be visualized as a workflow diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of O-(2-methyl-4-nitrophenyl)hydroxylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. O-(4-Nitrophenyl)hydroxylamine | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [nbinno.com](https://www.ncbi.nlm.nih.gov) [nbinno.com]
- 5. O-(4-Nitrophenyl)hydroxylamine | 33543-55-4 | FN143791 [biosynth.com]
- 6. HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient - Google Patents [patents.google.com]
- To cite this document: BenchChem. [O-(4-Nitrophenyl)hydroxylamine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317035#o-4-nitrophenyl-hydroxylamine-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1317035#o-4-nitrophenyl-hydroxylamine-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com